

An In-depth Technical Guide to 4-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methylbenzaldehyde

Cat. No.: B052831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3-methylbenzaldehyde**, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis and reactivity, spectroscopic data, and its role as a precursor in the development of therapeutic agents, particularly C-C chemokine receptor 1 (CCR1) antagonists.

Chemical Structure and Properties

4-Chloro-3-methylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a chloro group, a methyl group, and a formyl group at positions 4, 3, and 1, respectively.

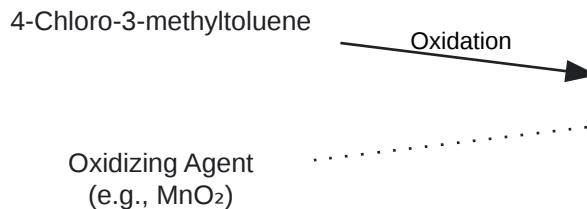

Caption: Chemical structure of **4-Chloro-3-methylbenzaldehyde**.

Table 1: Chemical and Physical Properties of **4-Chloro-3-methylbenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₈ H ₇ ClO	[1]
Molecular Weight	154.59 g/mol	[1]
CAS Number	101349-71-7	[1]
Appearance	White to light yellow solid	[2]
Melting Point	27-28 °C	[2]
Boiling Point	115 °C at 27 mmHg	[2]
Density	1.195 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Information not readily available. Expected to be soluble in organic solvents like ethanol, ether, and chlorinated solvents.	
InChI	InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3	[1]
SMILES	CC1=C(C=CC(=C1)C=O)Cl	[1]

Synthesis and Reactivity

A common synthetic route to **4-Chloro-3-methylbenzaldehyde** involves the oxidation of 4-chloro-3-methyltoluene.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Chloro-3-methylbenzaldehyde**.

Experimental Protocol: Synthesis of 4-Chloro-3-methylbenzaldehyde

Materials:

- 4-Chloro-3-methyltoluene
- Manganese dioxide (activated)
- Dichloromethane (anhydrous)
- Celites®
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- To a solution of 4-chloro-3-methyltoluene in anhydrous dichloromethane, add an excess of activated manganese dioxide.
- The reaction mixture is stirred vigorously and heated to reflux.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, the reaction mixture is cooled to room temperature.
- The solid manganese dioxide is removed by filtration through a pad of Celite®. The filter cake is washed with dichloromethane.
- The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **4-Chloro-3-methylbenzaldehyde**.

Spectroscopic Data

Disclaimer: Experimental spectra for **4-Chloro-3-methylbenzaldehyde** are not readily available in public databases. The following information is based on predicted data and analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **4-Chloro-3-methylbenzaldehyde**

Technique	Predicted Data
¹ H NMR	Aldehydic proton (singlet) around δ 9.9-10.0 ppm. Aromatic protons (multiplets) between δ 7.3-7.8 ppm. Methyl protons (singlet) around δ 2.4 ppm.
¹³ C NMR	Carbonyl carbon around δ 190-192 ppm. Aromatic carbons between δ 125-145 ppm. Methyl carbon around δ 15-20 ppm.
IR (Infrared)	Strong C=O stretch around 1700 cm^{-1} . C-H stretches for aldehyde around 2820 and 2720 cm^{-1} . Aromatic C=C stretches around 1600 and 1480 cm^{-1} . C-Cl stretch in the fingerprint region.
Mass Spec (MS)	Molecular ion peak (M^+) at m/z 154 and an $M+2$ peak at m/z 156 with a ratio of approximately 3:1, characteristic of a chlorine-containing compound. Fragmentation may involve the loss of H (M-1), CHO (M-29), and Cl (M-35).

Applications in Drug Development

4-Chloro-3-methylbenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of pyrrolidine ureas, which have been investigated as potent and selective antagonists of the C-C chemokine receptor 1 (CCR1).^[3] CCR1 is a G protein-coupled receptor involved in inflammatory responses, making its antagonists potential therapeutic agents for autoimmune diseases and inflammatory conditions.^[4]

Representative Experimental Protocol: Synthesis of a CCR1 Antagonist Precursor

The following is a representative protocol for a reaction where **4-Chloro-3-methylbenzaldehyde** is a key starting material in a multi-step synthesis. This specific protocol details the synthesis of 4-chloro-3-methylphenethylamine, an intermediate that can be further elaborated to CCR1 antagonists.^[5]

Step 1: Henry Reaction (Nitroaldol Condensation)

Materials:

- **4-Chloro-3-methylbenzaldehyde**
- Nitromethane
- Ammonium acetate
- Glacial acetic acid

Procedure:

- A solution of **4-chloro-3-methylbenzaldehyde** and ammonium acetate in glacial acetic acid is prepared in a round-bottom flask.[\[5\]](#)
- Nitromethane is added to the solution.[\[5\]](#)
- The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 2-4 hours.[\[5\]](#)
- The reaction is monitored by TLC.[\[5\]](#)
- Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of 1-(4-chloro-3-methylphenyl)-2-nitroethene.[\[5\]](#)
- The solid is collected by vacuum filtration, washed with water, and dried.[\[5\]](#)

Step 2: Reduction of the Nitroalkene

The intermediate, 1-(4-chloro-3-methylphenyl)-2-nitroethene, can then be reduced to the corresponding amine using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield 4-chloro-3-methylphenethylamine. This amine can then undergo further reactions, such as urea formation, to produce the final CCR1 antagonist.

Safety and Handling

4-Chloro-3-methylbenzaldehyde is harmful if swallowed, and may cause skin and eye irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[6] Work should be conducted in a well-ventilated fume hood.^[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

4-Chloro-3-methylbenzaldehyde is a versatile chemical intermediate with significant utility in organic synthesis, particularly in the field of drug discovery. Its specific substitution pattern makes it a valuable precursor for the synthesis of complex molecules, including a class of CCR1 antagonists. This guide provides essential technical information for researchers and professionals working with this compound, though it should be noted that experimental spectroscopic data is not widely available and further characterization by users is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 2757659 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-3-METHYLBENZALDEHYDE CAS#: 101349-71-7 [m.chemicalbook.com]
- 3. 4-CHLORO-3-METHYLBENZALDEHYDE | 101349-71-7 [chemicalbook.com]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052831#4-chloro-3-methylbenzaldehyde-chemical-structure\]](https://www.benchchem.com/product/b052831#4-chloro-3-methylbenzaldehyde-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com